molecular formula C12H21NO2 B13234004 Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13234004
M. Wt: 211.30 g/mol
InChI Key: AVEGYLKBCJBJJA-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethyl-2-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₂ It is a member of the spiro compounds, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The purification steps may include distillation and large-scale chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its spirocyclic structure is believed to play a crucial role in its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride
  • 2-Azaspiro[3.5]nonane-1-carboxylic acid, 6,6-dimethyl-, methyl ester
  • Ethyl-1-((S)-((®-tert-butylsulfinyl)amino)(phenyl)methyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Biological Activity

Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate (CAS: 2059938-20-2) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its rigidity and stability. The molecular formula is C11H19NO2C_{11}H_{19}NO_2 with a molecular weight of approximately 197.25 g/mol. The compound's structural complexity allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reactions : Involving amines and carbonyl compounds.
  • Use of Catalysts : Acidic or basic catalysts are often employed to facilitate the formation of the spirocyclic structure.
  • Continuous Flow Techniques : These methods enhance efficiency and scalability in industrial applications.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain pathogens.
  • Modulation of Enzyme Activity : The unique structure allows for specific interactions with enzymes, potentially leading to inhibition or activation of metabolic pathways.
  • GPR119 Agonism : Related compounds in the azaspiro family have been identified as GPR119 agonists, which could suggest similar pathways for this compound.

Case Studies

  • GPR119 Agonists :
    • A study focused on derivatives of azaspiro compounds found that certain modifications led to enhanced GPR119 agonistic activity, which is relevant for glucose metabolism and insulin secretion in diabetic models .
    • Compound 54g from this series demonstrated significant glucose-lowering effects in diabetic rats.
  • Antimicrobial Activity :
    • Investigations into the antimicrobial properties revealed that spirocyclic compounds can exhibit selective toxicity against bacterial strains, suggesting potential for development as novel antibiotics.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Interactions : The spirocyclic structure enables the compound to fit into specific binding sites on enzymes or receptors.
  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms facilitates hydrogen bonding with biological molecules, influencing their activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaBiological Activity
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylateC11H19NO3C_{11}H_{19}NO_3Potential GPR119 agonist
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylateC13H23NO2C_{13}H_{23}NO_2Enhanced steric bulk may influence binding
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylateC11H17NO3C_{11}H_{17}NO_3Altered reactivity due to oxo group

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2)5-4-6-12(7-11)8-13-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3

InChI Key

AVEGYLKBCJBJJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)CNC2C(=O)OC)C

Origin of Product

United States

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